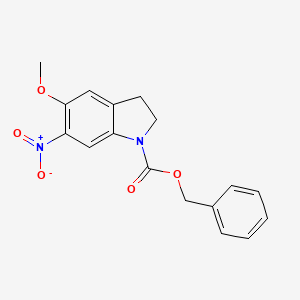

Benzyl 5-methoxy-6-nitroindoline-1-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 5-methoxy-6-nitroindoline-1-carboxylate typically involves the reaction of 5-methoxy-6-nitroindoline with benzyl chloroformate under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and a base like triethylamine is used to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

Benzyl 5-methoxy-6-nitroindoline-1-carboxylate can undergo several types of chemical reactions, including:

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Reduction: Hydrogen gas with palladium catalyst or sodium borohydride in ethanol.

Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base like sodium hydride.

Oxidation: Potassium permanganate or chromium trioxide in an acidic medium.

Major Products Formed

Reduction: 5-methoxy-6-aminoindoline-1-carboxylate.

Substitution: Various substituted indoline derivatives depending on the nucleophile used.

Oxidation: Indole derivatives with different oxidation states.

Scientific Research Applications

Benzyl 5-methoxy-6-nitroindoline-1-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Benzyl 5-methoxy-6-nitroindoline-1-carboxylate is not fully understood. it is believed to interact with various molecular targets and pathways due to its structural similarity to other biologically active indoline and indole derivatives. The nitro group and methoxy group may play a role in its biological activity by participating in redox reactions and forming hydrogen bonds with target molecules .

Comparison with Similar Compounds

Similar Compounds

5-methoxyindoline-1-carboxylate: Lacks the nitro group, which may result in different biological activities.

6-nitroindoline-1-carboxylate: Lacks the methoxy group, which may affect its reactivity and biological properties.

Benzyl indoline-1-carboxylate: Lacks both the methoxy and nitro groups, making it less reactive and potentially less biologically active.

Uniqueness

Benzyl 5-methoxy-6-nitroindoline-1-carboxylate is unique due to the presence of both the methoxy and nitro groups, which contribute to its distinct chemical reactivity and potential biological activities. These functional groups allow for a wide range of chemical modifications and interactions with biological targets, making it a valuable compound for research and development .

Biological Activity

Benzyl 5-methoxy-6-nitroindoline-1-carboxylate is an indoline derivative that has garnered attention due to its diverse biological activities. This article reviews the compound's pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant case studies and research findings.

Chemical Structure and Properties

This compound features a nitro group at the 6-position and a methoxy group at the 5-position of the indoline ring. Its molecular formula is C17H18N2O4, and it is characterized by its ability to modulate various biological pathways due to its unique electronic properties imparted by the nitro and methoxy substituents.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various pathogens, including both Gram-positive and Gram-negative bacteria, as well as fungi. For instance, it has shown inhibitory effects against Staphylococcus aureus and Candida albicans .

Table 1: Antimicrobial Activity of this compound

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 μg/mL |

| Escherichia coli | 64 μg/mL |

| Candida albicans | 16 μg/mL |

Anti-inflammatory Activity

This compound has been identified as a dual inhibitor of lipoxygenase (5-LOX) and soluble epoxide hydrolase (sEH), which are key enzymes in the inflammatory pathway. In a study examining its anti-inflammatory effects, the compound exhibited an IC50 value of approximately 1.38±0.23μM for inhibiting 5-LOX product levels in activated human polymorphonuclear leukocytes (PMNL) .

Table 2: Inhibition of Inflammatory Pathways

| Enzyme | IC50 Value (μM) |

|---|---|

| 5-Lipoxygenase (5-LOX) | 1.38 ± 0.23 |

| Soluble Epoxide Hydrolase (sEH) | Not reported |

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound acts as an inhibitor for enzymes involved in inflammatory processes, thereby reducing the production of pro-inflammatory mediators.

- Molecular Docking Studies : Computational studies suggest that this compound can effectively bind to active sites on relevant enzymes or receptors, indicating potential therapeutic targets .

- Modulation of Signaling Pathways : It may influence various signaling pathways related to inflammation and microbial resistance mechanisms.

Case Study 1: Antimicrobial Efficacy

A study conducted by researchers highlighted the effectiveness of this compound in treating infections caused by resistant strains of bacteria. The compound was tested in a series of assays that demonstrated significant bacterial growth inhibition compared to standard antibiotics.

Case Study 2: Anti-inflammatory Effects in Animal Models

In vivo studies involving animal models of inflammation showed that administration of this compound resulted in a marked reduction in inflammatory markers and symptoms associated with induced inflammation .

Properties

Molecular Formula |

C17H16N2O5 |

|---|---|

Molecular Weight |

328.32 g/mol |

IUPAC Name |

benzyl 5-methoxy-6-nitro-2,3-dihydroindole-1-carboxylate |

InChI |

InChI=1S/C17H16N2O5/c1-23-16-9-13-7-8-18(14(13)10-15(16)19(21)22)17(20)24-11-12-5-3-2-4-6-12/h2-6,9-10H,7-8,11H2,1H3 |

InChI Key |

PFYJTHDWDGXAOR-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=C2C(=C1)CCN2C(=O)OCC3=CC=CC=C3)[N+](=O)[O-] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.